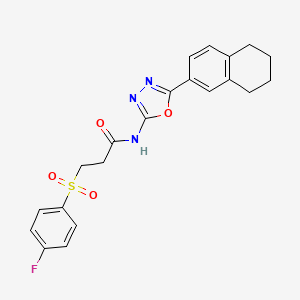

3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYCBXVWAVGRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Aryl-Oxadiazole Moiety

Compounds with structural similarities often differ in substituents on the aryl group attached to the 1,3,4-oxadiazole ring. Key examples include:

Key Observations :

Sulfonyl vs. Sulfanyl Linkages

Sulfonyl groups (R-SO₂-) impart greater stability and electronegativity than sulfanyl (R-S-) linkages. For example:

- 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Dual sulfonyl groups enhance rigidity and may favor interactions with charged enzyme pockets.

- 3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide (): The sulfanyl linker increases flexibility but reduces metabolic resistance compared to sulfonyl analogs.

Heterocycle Modifications

Replacing the 1,3,4-oxadiazole with other heterocycles alters bioactivity:

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Thiazole-furan hybrids exhibit potent KPNB1 inhibition and anticancer activity, suggesting the oxadiazole’s role is context-dependent .

- Biheterocyclic propanamides with indolyl groups (): Indole-containing derivatives show antidiabetic activity, highlighting the scaffold’s versatility .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl (-SO₂), oxadiazole (C=N), and propanamide (-CONH) groups. Key signals: δ 8.1–8.3 ppm (aromatic protons), δ 2.3–2.5 ppm (tetrahydronaphthalene CH₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl chloride) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Advanced Research Question

- Core Modifications : Substitute the tetrahydronaphthalene group with bicyclic analogs (e.g., indane) to evaluate changes in lipophilicity and target binding. Compare IC₅₀ values in enzyme inhibition assays .

- Functional Group Analysis : Replace the 4-fluorophenylsulfonyl group with 4-chloro or 4-nitro analogs to study electronic effects on receptor affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Bioisosteric Replacements : Test oxadiazole vs. thiadiazole cores to assess metabolic stability (e.g., microsomal incubation assays) .

How to resolve discrepancies in bioactivity data between in vitro and in vivo models?

Advanced Research Question

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 isoforms) to identify bioavailability issues .

- Formulation Adjustments : Use lipid-based carriers (e.g., liposomes) to improve solubility if low in vivo efficacy stems from poor absorption .

- Target Engagement Studies : Employ fluorescence polarization assays or SPR to confirm target binding in physiological conditions (e.g., serum-containing media) .

What methodologies are recommended for studying hydrolytic stability of the sulfonyl group?

Advanced Research Question

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hr, monitor degradation via HPLC, and calculate half-life (t₁/₂). Use Arrhenius plots to predict shelf-life .

- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) conditions to identify degradation pathways .

- Stabilization Strategies : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., BHT) to mitigate hydrolysis .

How to design computational models for predicting off-target interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to simulate ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .

- Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) or pharmacophore mapping (Phase) to identify potential kinase or GPCR off-targets .

- Validation : Cross-reference computational predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.